1-(2-Aminophenyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

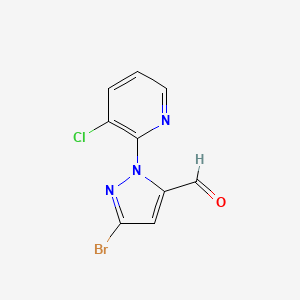

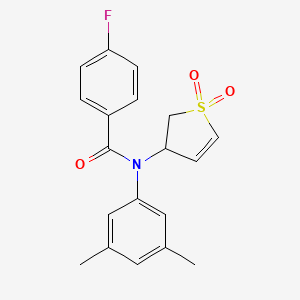

“1-(2-Aminophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a general reaction for piperazin-2-ones involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 191.23 .Scientific Research Applications

Antimicrobial and Antimycobacterial Activities

A novel class of compounds, including 1-(2-Aminophenyl)piperazin-2-one derivatives, has been synthesized and evaluated for their in vitro antimicrobial activity. These compounds have shown potential against a range of bacteria and fungi, with some exhibiting dual antimicrobial and antimycobacterial activities. Such findings indicate the utility of these derivatives in developing new therapeutic agents for treating infections caused by resistant microorganisms (Patel et al., 2012).

Catalysis and Organic Synthesis

Piperazine, a related compound, has been highlighted as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium. This demonstrates the compound's role in facilitating environmentally friendly chemical reactions, which is essential for sustainable development in organic synthesis (Yousefi et al., 2018).

Anticancer Research

Research into heterocyclic compounds derived from this compound has revealed promising anti-bone cancer activities. These compounds have been synthesized and their structure-activity relationships studied, with findings supporting their potential use in developing novel anticancer therapeutics (Lv et al., 2019).

Neuropharmacology

Derivatives of this compound have been explored for their affinity to serotonin receptors, showing potential as ligands for visualization and study of these receptors in biological systems. Such research contributes to our understanding of neurotransmitter systems and aids in the development of drugs targeting neurological and psychiatric disorders (Lacivita et al., 2009).

Carbon Dioxide Capture

Aqueous solutions of piperazine, a related compound, have been studied for carbon dioxide capture. Its resistance to thermal degradation and oxidation highlights its utility in industrial applications aimed at reducing greenhouse gas emissions. This research underscores the environmental applications of piperazine derivatives in tackling climate change (Freeman et al., 2010).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

1-(2-aminophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUXKHMZWDSTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3-Thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2744749.png)

![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2744753.png)

![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)

![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)

![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)